N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide
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Description
“N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide” is a complex organic compound. It contains an imidazo[1,2-a]pyridine moiety, which is a fused bicyclic heterocycle . This moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
Molecular Structure Analysis
The imidazo[1,2-a]pyridine moiety is one of the important fused bicyclic 5–6 heterocycles . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
Scientific Research Applications
Antituberculosis Agents
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
Tuberculosis (TB) remains a global health challenge, causing significant morbidity and mortality. Imidazo[1,2-a]pyridine analogues have emerged as potential antituberculosis agents due to their diverse biological activities. These compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB).
Experimental Procedures
Results
- The compound exhibits potent activity against Mtb strains, with MIC90 values ranging from 0.069 to 0.174 μM .
- In the acute TB mouse model, treatment with the compound significantly reduces bacterial load .
Materials Science: Optoelectronic Devices
Specific Scientific Field
Materials Science
Summary of the Application
Imidazo[1,2-a]pyridine derivatives have potential applications in optoelectronic devices. These compounds can serve as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic components.
Experimental Procedures
Results
- Imidazo[1,2-a]pyridine derivatives exhibit promising optoelectronic properties, making them suitable for device applications .
Anti-Cancer Agents
Specific Scientific Field
Medicinal Chemistry, Oncology
Summary of the Application
Researchers explore imidazo[1,2-a]pyridine derivatives as potential anti-cancer agents. These compounds may inhibit specific cancer-related pathways or target cancer cells selectively.
Experimental Procedures
Results
properties
IUPAC Name |
N-[5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6OS3/c25-15(16-20-12-5-1-2-6-13(12)27-16)21-17-22-23-18(28-17)26-10-11-9-24-8-4-3-7-14(24)19-11/h1-9H,10H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJINPRKCLDMCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NN=C(S3)SCC4=CN5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide |
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